molecular formula C12H13N B11912588 1,3,6-Trimethylisoquinoline CAS No. 73480-85-0

1,3,6-Trimethylisoquinoline

Cat. No.: B11912588
CAS No.: 73480-85-0
M. Wt: 171.24 g/mol
InChI Key: ZRSRILFUBSWCSK-UHFFFAOYSA-N
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Description

1,3,6-Trimethylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. This compound is notable for its three methyl groups attached at the 1, 3, and 6 positions of the isoquinoline ring. Isoquinolines are found in various natural products and have significant applications in pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,6-Trimethylisoquinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization can yield isoquinolines . Another method involves the condensation of aryl ketones and hydroxylamine, followed by rhodium (III)-catalyzed C-H bond activation and cyclization with an internal alkyne .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as palladium and copper is common in these processes to facilitate efficient cyclization and formation of the isoquinoline ring.

Chemical Reactions Analysis

Types of Reactions: 1,3,6-Trimethylisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions with higher electron density.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Formation of isoquinoline N-oxides.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Halogenated or nitrated isoquinoline derivatives.

Scientific Research Applications

1,3,6-Trimethylisoquinoline has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,6-Trimethylisoquinoline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, influencing biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Isoquinoline: The parent compound without methyl substitutions.

    Quinoline: A structural isomer with the nitrogen atom in a different position.

    1,2,3,4-Tetrahydroisoquinoline: A reduced form of isoquinoline.

Uniqueness: 1,3,6-Trimethylisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at distinct positions can enhance its stability and modify its interaction with molecular targets compared to unsubstituted isoquinoline or other derivatives.

Properties

CAS No.

73480-85-0

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

1,3,6-trimethylisoquinoline

InChI

InChI=1S/C12H13N/c1-8-4-5-12-10(3)13-9(2)7-11(12)6-8/h4-7H,1-3H3

InChI Key

ZRSRILFUBSWCSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC(=C2)C)C

Origin of Product

United States

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